molecular formula C6H3BrCl2O B1282844 6-Bromo-2,3-dichlorophenol CAS No. 1940-45-0

6-Bromo-2,3-dichlorophenol

Cat. No.: B1282844
CAS No.: 1940-45-0
M. Wt: 241.89 g/mol
InChI Key: SPPAUPWRNOGNLL-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichlorophenol: is an organic compound with the molecular formula C₆H₃BrCl₂O and a molecular weight of 241.9 g/mol . It is a substituted phenol, characterized by the presence of bromine and chlorine atoms on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dichlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically proceeds as follows:

    Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-dichlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler phenolic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of substituted phenols with different functional groups.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

6-Bromo-2,3-dichlorophenol has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dichlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2,3-Dichlorophenol: Lacks the bromine atom, resulting in different reactivity and properties.

    4-Bromo-2,3-dichlorophenol: Has the bromine atom in a different position, affecting its chemical behavior.

    2,4,6-Trichlorophenol: Contains three chlorine atoms, leading to distinct chemical and physical properties.

Uniqueness: 6-Bromo-2,3-dichlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This arrangement imparts unique reactivity and properties, making it valuable for specific chemical and industrial applications.

Properties

IUPAC Name

6-bromo-2,3-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPAUPWRNOGNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543391
Record name 6-Bromo-2,3-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-45-0
Record name 6-Bromo-2,3-dichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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